molecular formula C21H28O6 B12302497 2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]- CAS No. 197649-67-5

2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-

Katalognummer: B12302497
CAS-Nummer: 197649-67-5
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: LBJNLIBZUVWVTE-NYUBLWNDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Provide a brief introduction to the compound, including its chemical structure, molecular formula, and any known aliases. Mention its significance in the field of chemistry or any known applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Describe the synthetic routes used to prepare the compound, including the starting materials, reagents, and reaction conditions. Provide detailed steps and any purification methods used.

Industrial Production Methods: If applicable, describe the industrial production methods for the compound, including large-scale synthesis, equipment used, and any safety considerations.

Analyse Chemischer Reaktionen

Types of Reactions: Discuss the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.

Common Reagents and Conditions: List the common reagents and conditions used in these reactions, including solvents, catalysts, and temperature ranges.

Major Products: Describe the major products formed from these reactions and any side reactions that may occur.

Wissenschaftliche Forschungsanwendungen

Provide a comprehensive description of the scientific research applications of the compound, including its use in:

    Chemistry: Discuss any roles the compound plays in chemical synthesis, catalysis, or as a reagent.

    Biology: Describe any biological activities, such as enzyme inhibition, antimicrobial properties, or interactions with biomolecules.

    Medicine: Mention any potential therapeutic applications, such as drug development or disease treatment.

    Industry: Highlight any industrial uses, such as in materials science, manufacturing, or as a chemical intermediate.

Wirkmechanismus

Explain the mechanism by which the compound exerts its effects. Include details on molecular targets, pathways involved, and any known interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Other Compounds: Compare the compound with other similar compounds, highlighting its uniqueness in terms of structure, reactivity, or applications.

List of Similar Compounds: Provide a list of similar compounds and briefly describe their key features and differences.

Eigenschaften

CAS-Nummer

197649-67-5

Molekularformel

C21H28O6

Molekulargewicht

376.4 g/mol

IUPAC-Name

(1R,8S,9S,10S)-3,4,6-trihydroxy-8-methoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2(7),3,5-trien-15-one

InChI

InChI=1S/C21H28O6/c1-9(2)10-13(22)11-12(15(24)14(10)23)21-8-6-7-20(3,4)18(21)17(16(11)26-5)27-19(21)25/h9,16-18,22-24H,6-8H2,1-5H3/t16-,17+,18-,21-/m0/s1

InChI-Schlüssel

LBJNLIBZUVWVTE-NYUBLWNDSA-N

Isomerische SMILES

CC(C)C1=C(C2=C(C(=C1O)O)[C@@]34CCCC([C@@H]3[C@@H]([C@H]2OC)OC4=O)(C)C)O

Kanonische SMILES

CC(C)C1=C(C2=C(C(=C1O)O)C34CCCC(C3C(C2OC)OC4=O)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.